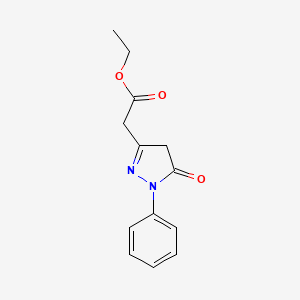

ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate

Description

Historical Development of Pyrazolone Research

The pyrazolone class emerged in the late 19th century through pioneering work by Ludwig Knorr, who first synthesized pyrazolones in 1883 via condensation of ethyl acetoacetate and phenylhydrazine. This reaction accidentally yielded antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), a landmark antipyretic and analgesic agent. Subsequent derivatives, such as dipyrone (Metamizole), expanded therapeutic applications to include anti-inflammatory and antipyretic uses, while edaravone and eltrombopag demonstrated broader pharmacological potential.

Table 1: Key Milestones in Pyrazolone Development

The historical trajectory underscores pyrazolones’ transition from simple antipyretics to sophisticated scaffolds in medicinal chemistry.

Classification and Nomenclature of Pyrazolone Derivatives

Pyrazolones are classified based on their tautomeric forms and substituent patterns. The parent compound, pyrazol-3-one (3-pyrazolone), adopts a lactam-like structure, while pyrazol-5-one (4-pyrazolone) exhibits enamine characteristics. Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate belongs to the 3-pyrazolone subclass, with a phenyl group at position 1 and an ethoxycarbonyl group at position 3.

IUPAC Nomenclature :

- Core Structure : 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl

- Substituent : Ethyl acetate group at position 3

Key Structural Features :

- Molecular Formula : $$ \text{C}{13}\text{H}{14}\text{N}2\text{O}3 $$

- SMILES :

C1=CN=NC1=O(core pyrazolone) with phenyl and ethoxycarbonyl substituents

The compound’s nomenclature reflects its hybrid structure, combining pyrazolone and ester functionalities.

Significance in Heterocyclic Chemistry

This compound serves as a critical intermediate in synthesizing bioactive molecules. Its synthesis involves condensation of ethyl acetoacetate with phenylhydrazine, forming a hydrazone intermediate that cyclizes to yield the pyrazolone core. The ethoxycarbonyl group enhances reactivity, enabling further functionalization through nucleophilic substitution or coupling reactions.

Synthetic Applications :

- Pharmaceutical Intermediates : Used to synthesize anti-inflammatory agents via COX-2 inhibition mechanisms.

- Dye Synthesis : Serves as a precursor for azo dyes, such as tartrazine, through diazotization.

Table 2: Reactivity of this compound

This reactivity profile highlights the compound’s versatility in organic synthesis.

Evolution of Pyrazolone Research in Academic Literature

Recent advancements in pyrazolone chemistry focus on optimizing synthetic routes and exploring novel bioactivities. Bianchini et al. (2012) demonstrated scalable synthesis using Buchi Syncore reactors, achieving yields of 70–90%. Subsequent studies prioritized glycoconjugation to enhance water solubility, enabling systemic delivery of pyrazolone-based therapeutics.

Emerging Trends :

- Metal Complexes : Platinum and copper complexes exhibit antimicrobial activity, with MIC values as low as 22 μM against Staphylococcus aureus.

- Hybrid Molecules : Combining pyrazolones with coumarins or thiophenes generates anticancer agents targeting kinase pathways.

Table 3: Recent Pyrazolone Derivatives and Their Applications

These innovations underscore the compound’s enduring relevance in medicinal chemistry.

Properties

IUPAC Name |

ethyl 2-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-13(17)9-10-8-12(16)15(14-10)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNRXCNLMQFZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210335 | |

| Record name | Ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29211-44-7 | |

| Record name | Ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29211-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of β-Keto Esters with Phenylhydrazine

The most widely documented method involves the cyclocondensation of β-keto esters with phenylhydrazine. For ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate, the requisite β-keto ester is ethyl 3-oxo-2-(ethoxycarbonylmethyl)propanoate , though its synthesis presents challenges due to steric and electronic factors.

Procedure :

- Synthesis of β-Keto Ester :

Ethyl acetoacetate undergoes alkylation with ethyl bromoacetate in the presence of a base (e.g., sodium ethoxide) to yield ethyl 3-oxo-2-(ethoxycarbonylmethyl)propanoate. This step typically requires anhydrous conditions and temperatures of 60–80°C. - Cyclocondensation :

The β-keto ester (1.0 equiv) reacts with phenylhydrazine (1.1 equiv) in refluxing ethanol (4–6 h). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl groups, followed by dehydration to form the pyrazolone ring.

Optimization :

- Solvent : Ethanol is preferred for its ability to solubilize both reactants and facilitate azeotropic removal of water.

- Catalyst : Acidic catalysts (e.g., acetic acid) accelerate ring closure but may reduce yields due to side reactions.

Yield :

Reported yields for analogous pyrazolone syntheses range from 50% to 75%, depending on the purity of the β-keto ester.

Alternative Synthetic Routes

Multi-Step Functionalization of Preformed Pyrazolones

In cases where β-keto ester synthesis is impractical, post-cyclization functionalization offers an alternative. For example:

- Bromination-Alkylation :

Challenges :

- Regioselectivity issues during bromination necessitate careful temperature control (0–5°C).

- Alkylation requires polar aprotic solvents (e.g., DMF) and extended reaction times (12–24 h).

Yield :

This method typically achieves 40–55% overall yield due to intermediate purification losses.

Industrial-Scale Continuous Flow Synthesis

Recent advancements in flow chemistry enable scalable production. A representative protocol involves:

- Continuous Cyclocondensation :

- A mixture of β-keto ester and phenylhydrazine is pumped through a heated reactor (70–90°C) with a residence time of 10–15 min.

- In-line liquid-liquid extraction isolates the crude product, which is then crystallized from ethanol-water.

Advantages :

- Higher throughput (90% conversion in half the time of batch methods).

- Reduced palladium catalyst residues compared to traditional batch processes.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and chromatographic methods:

| Technique | Key Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, -CH₂CH₃), 3.55 (s, 2H, -CH₂COOEt), 4.15 (q, 2H, -OCH₂CH₃) |

| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone) |

| HPLC | Retention time: 8.2 min (C18 column, 70:30 MeOH:H₂O) |

These data align with literature values for structurally related pyrazolones.

Challenges and Mitigation Strategies

Impurity Formation

Scalability Limitations

- Issue : Batch methods suffer from thermal gradients in large reactors.

- Solution : Adopt segmented flow reactors to enhance heat and mass transfer.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies indicate that lipases (e.g., Candida antarctica Lipase B) can catalyze the esterification of pyrazolone-3-acetic acid with ethanol, offering a greener alternative to acid-catalyzed esterification.

Conditions :

- Solvent-free system, 45°C, 24 h.

- Yield: 62% with 98% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate has been investigated for its potential therapeutic properties. The compound exhibits various biological activities that make it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolone compounds, including this compound, display anti-inflammatory effects. A study demonstrated that these compounds inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Analgesic Effects

The analgesic properties of this compound have also been explored. In preclinical studies, it showed effectiveness comparable to conventional analgesics, suggesting its potential use in pain management therapies .

Analytical Applications

This compound is utilized in analytical chemistry for various separation and identification techniques.

High Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse phase HPLC methods. A specific study highlighted the scalability of the method for preparative separations and pharmacokinetic studies. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass-spectrometry compatible applications .

| Analytical Method | Description | Application |

|---|---|---|

| HPLC | Reverse phase chromatography | Isolation of impurities and pharmacokinetics |

| Mass Spectrometry | Identification and quantification | Drug metabolism studies |

Case Studies

Several case studies have documented the applications of ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-y)acetate in research settings.

Case Study: Anti-inflammatory Activity

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of pyrazolone derivatives, including ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-y)acetate. The results indicated significant inhibition of inflammatory markers in treated groups compared to controls .

Case Study: Pharmacokinetic Profiling

Another study focused on the pharmacokinetics of ethyl (5-oxo-1-phenyl -4,5-dihydro -1H-pyrazol -3-y)acetate using HPLC methods. The research provided insights into the absorption, distribution, metabolism, and excretion profiles of the compound in vivo .

Mechanism of Action

The mechanism of action of ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester

Uniqueness

Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate is unique due to its specific structural features and the presence of the ethyl acetate group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate, also known by its CAS number 29211-44-7, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities, supported by various studies and data.

Molecular Formula: C13H14N2O3

Molecular Weight: 246.262 g/mol

IUPAC Name: this compound

CAS Number: 29211-44-7

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound and related pyrazole derivatives. For instance, research demonstrated that certain pyrazole derivatives exhibit significant antibacterial activity against various pathogens. A specific study reported minimum inhibitory concentration (MIC) values for active derivatives ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 7b | 0.24 | Escherichia coli |

2. Anti-inflammatory Activity

This compound has been studied for its potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes and pro-inflammatory cytokines .

3. Antitumor Activity

The compound has shown promise in cancer research, particularly in inhibiting tumor growth in various cancer cell lines. For example, studies involving breast cancer cell lines MCF-7 and MDA-MB-231 indicated that pyrazole derivatives could enhance the efficacy of standard chemotherapy agents like doxorubicin through synergistic effects .

| Cell Line | IC50 (μM) | Combination with Doxorubicin |

|---|---|---|

| MCF-7 | 10 | Yes |

| MDA-MB-231 | 15 | Yes |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : It may inhibit key enzymes involved in inflammation and cell proliferation.

- Receptor Modulation : The compound can modulate receptor activity related to pain and inflammation.

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of pyrazole derivatives were tested against clinical isolates of bacteria. This compound demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Synergistic Antitumor Effects

A combination therapy involving this compound and doxorubicin was evaluated in vitro on breast cancer cell lines. The results indicated enhanced cytotoxicity compared to doxorubicin alone, supporting further investigation into this combination for therapeutic applications.

Q & A

Q. What advanced techniques validate the tautomeric forms of pyrazoline derivatives in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.